1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
Description
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-7(11,12)13-5-3-1-2-4(9)6(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFBNGOYEZPLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239513 | |
| Record name | Benzene, 1-(chlorodifluoromethoxy)-2,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404193-57-2 | |
| Record name | Benzene, 1-(chlorodifluoromethoxy)-2,3-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404193-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chlorodifluoromethoxy)-2,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of Benzene or Substituted Precursors
- Starting Material: Benzene derivatives such as toluene, dimethylbenzene, or ethylbenzene are common precursors.
- Reaction Conditions: Electrophilic aromatic substitution with halogenating agents like chlorine or bromine in the presence of Lewis acids (e.g., FeCl₃, AlCl₃) under controlled temperature to yield mono- or di-halogenated intermediates.
- Data Example:
- Chlorination of toluene at 60-80°C yields chlorotoluene, which can be further functionalized.
Selective Fluorination
- Reagents: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Reaction Conditions: Conducted at low temperatures (-20°C to room temperature) to control regioselectivity, introducing fluorine atoms at desired positions.
- Note: Fluorination often occurs ortho/para to existing substituents, enabling regioselective synthesis of the difluorinated benzene.
Introduction of the Chloro(difluoro)methoxy Group
Synthesis of Chlorodifluoromethoxy Intermediates
- Method: Nucleophilic substitution using chlorodifluoromethane (Cl–CF₂–H) with phenolic or aromatic hydroxyl groups.
- Reaction Conditions: Base-catalyzed conditions (potassium carbonate, sodium hydride) in inert solvents like benzene or toluene at 40-80°C.
- Reaction Pathway:
- Phenol or aromatic hydroxyl groups react with chlorodifluoromethane in the presence of a base, forming the chlorodifluoromethoxy group.
Coupling with the Aromatic Core
- The chlorodifluoromethoxy group is then attached to the aromatic ring via nucleophilic aromatic substitution or via a suitable precursor such as chlorodifluoromethylated benzene derivatives.
Position-Specific Fluorination
- Method: Selective fluorination at the 2,3-positions can be achieved using fluorinating reagents under controlled conditions, often on pre-halogenated intermediates.
- Catalytic Halogen Elimination:
- The key step involves catalytic dehalogenation of halogenated precursors using palladium catalysts under hydrogen atmosphere, which selectively removes halogens to yield the desired fluorinated benzene.
Catalytic Dehalogenation Process
Catalyst Selection
| Catalyst Type | Support Material | Palladium Content | Typical Conditions |
|---|---|---|---|
| Palladium on active charcoal | Charcoal | 0.5-5% Pd | 90-120°C, H₂ pressure 1-10 bar |
| Palladium on alumina | Alumina | 0.2-8% Pd | Similar to above |
Reaction Conditions
- Temperature: 70-140°C, optimized around 90-115°C.
- Hydrogen Pressure: 0.1-50 bar.
- Solvent: Toluene, xylene, or inert hydrocarbons.
- Reaction Time: 2-8 hours depending on substrate and catalyst loading.
Reaction Pathway
- The halogenated precursor undergoes reductive elimination in the presence of palladium catalyst and hydrogen, removing halogen atoms to form the fluorinated benzene ring with the desired substitution pattern.
Key Research Findings and Data
Reaction Yields and Purity
| Method | Yield (%) | Chromatographic Purity (%) | Remarks |
|---|---|---|---|
| Catalytic dehalogenation (patent CN102020637A) | 84-85 | ≥98 | High purity, scalable industrial process |
| Nucleophilic substitution of chlorodifluoromethane | 70-90 | Not specified | Requires controlled conditions |
Reaction Conditions Summary
| Step | Temperature (°C) | Pressure | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Halogenation | 60-90 | N/A | Benzene derivatives | Lewis acids | 80-95 |
| Fluorination | -20 to 25 | N/A | Selectfluor/NFSI in inert solvents | N/A | 70-90 |
| Chlorodifluoromethoxy formation | 40-80 | N/A | Toluene, benzene | Base (K₂CO₃) | 75-90 |
| Catalytic dehalogenation | 70-140 | 1-10 bar H₂ | Toluene or xylene | Pd catalyst | 84-85 |
Notes and Considerations
- Regioselectivity: Achieved through careful choice of reagents and reaction conditions, especially during fluorination.
- Environmental and Safety Aspects: Use of chlorodifluoromethane and fluorinating agents requires strict safety protocols due to toxicity and environmental impact.
- Industrial Scalability: The catalytic dehalogenation method is preferred for large-scale synthesis owing to high yield, purity, and operational simplicity.
Chemical Reactions Analysis
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although these are less common due to the stability of the benzene ring.
Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the chloro group is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and catalysts such as palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
-
Chemistry:
- This compound serves as a crucial building block in synthesizing more complex fluorinated compounds. These derivatives are essential in materials science and pharmaceutical development due to their unique electronic properties and stability.
-
Biology:
- Research indicates that derivatives of 1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene exhibit potential biological activities, including enzyme inhibition and antimicrobial properties. The presence of fluorine atoms can enhance binding affinity and selectivity towards biological targets, making these compounds valuable in drug design .
-
Pharmaceuticals:
- Fluorinated compounds are increasingly prevalent in medicinal chemistry. Approximately 25% of small-molecule drugs contain fluorine, which enhances bioactivity and metabolic stability. The incorporation of fluorine into drug molecules often improves their pharmacokinetic properties, leading to more effective therapeutic agents .
-
Materials Science:
- The compound is utilized in developing advanced materials such as liquid crystals and polymers. Its unique electronic properties make it suitable for applications requiring high stability and reactivity.
- Environmental Studies:
Case Studies and Research Findings
Several studies have explored the implications of halogenated aromatic compounds similar to this compound:
- ToxCast Chemical Profiling: A study profiling various chemicals found that fluorinated compounds often have significant interactions with biological systems, including enzyme inhibition and receptor binding.
- Fluorinated Compounds in Medicine: Research indicates that fluorinated aromatic compounds are frequently used in medicinal chemistry due to their enhanced biological activity and stability .
- Environmental Impact Studies: Investigations into similar compounds emphasize their persistence in the environment and potential toxicity to aquatic life forms, underscoring the need for careful evaluation before widespread use .
Summary
The compound this compound is a versatile chemical with a broad range of applications in chemistry, biology, pharmaceuticals, and materials science. Its unique structural characteristics contribute to its utility in synthesizing complex compounds and enhancing biological activity. Ongoing research continues to explore its potential benefits and environmental implications, ensuring that its applications are both effective and sustainable.
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex fluorinated compounds |
| Biology | Potential enzyme inhibitors; antimicrobial properties |
| Pharmaceuticals | Enhances bioactivity; prevalent in drug development |
| Materials Science | Used in liquid crystals and advanced polymers |
| Environmental Studies | Investigates toxicity and persistence in ecosystems |
Mechanism of Action
The mechanism by which 1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and physical properties of halogenated benzene derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:
Key Observations :
Reactivity in Electrophilic/Nucleophilic Reactions
Evidence from kinetic studies on chloro- and fluoro-nitrobenzenes (e.g., 1-chloro-2,4-dinitrobenzene) highlights the role of hydrogen bonding (HB) in solvent-mediated reactivity. While direct data on the target compound are unavailable, its -O-CF₂Cl group likely promotes electrophilic behavior similar to nitro-substituted analogs. Polar, HB-accepting solvents (e.g., water) may accelerate adduct formation with nucleophiles like biothiols .
Reactivity Trends :
- Electrophilicity : -O-CF₂Cl > -O-CH₂C₆H₁₁ (cyclohexylmethoxy) due to stronger electron withdrawal.
- Steric Hindrance : Bulkier substituents (e.g., cyclohexylmethoxy) reduce reactivity compared to compact halogenated groups .
Biological Activity
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene is a halogenated aromatic compound characterized by its complex structure, which includes a benzene ring substituted with a chloro group and a difluoromethoxy group. Its molecular formula is CHClFO, and it has a molecular weight of 228.57 g/mol. The presence of fluorine atoms enhances the compound's stability and influences its reactivity significantly.
The compound's unique structure allows for diverse interactions that can lead to new derivatives with enhanced properties. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The electron-withdrawing nature of the fluorine atoms combined with the electron-donating characteristics of the methoxy group affects its chemical behavior and reactivity .
Enzyme Interaction
Research indicates that this compound exhibits potential biological activities, particularly in enzyme interactions. Studies have shown that similar compounds can modulate enzyme functions, affecting various cellular processes. For instance, halogenated aromatic compounds often demonstrate antimicrobial, antifungal, and herbicidal properties due to their ability to penetrate biological membranes effectively .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Trifluoromethyl Phenol | Inhibits serotonin uptake | |
| Difluoromethoxybenzene | Antimicrobial properties | |
| Chloro-substituted Aromatic Compounds | Herbicidal activity |
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group enhances lipophilicity and biological activity due to increased membrane permeability. This property is crucial for drug development as it facilitates the compound's absorption and distribution within biological systems .
Q & A
Q. What are the recommended synthetic routes for 1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and etherification steps. A Knoevenagel condensation approach (used for analogous fluorinated acrylates ) can be adapted. Key steps:
- Halogenation : Introduce fluorine substituents via electrophilic aromatic substitution using HF or F₂ gas under controlled temperature (0–25°C).
- Etherification : React the intermediate with ClCF₂O− precursors (e.g., ClCF₂OAg) in anhydrous solvents (e.g., THF) under nitrogen.
- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust catalyst (e.g., piperidine for condensation ) and solvent polarity to enhance yield.
Q. How should structural characterization be performed for this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Use ¹⁹F NMR (δ range: −100 to −200 ppm for CF₂ and aromatic F) and ¹H NMR (aromatic protons at δ 6.5–7.5 ppm) to confirm substitution patterns .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–Cl bond length ~1.73 Å; C–F ~1.34 Å). Average (C–C) deviation <0.002 Å ensures precision .
- IR : Identify C–F stretches (1000–1300 cm⁻¹) and ether C–O–C (1050–1150 cm⁻¹) .
Q. What physicochemical properties are critical for handling this compound?
- Methodological Answer : Key properties include:
- Thermal Stability : Perform DSC/TGA to determine decomposition temperatures (fluorinated aromatics often degrade above 200°C ).
- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) due to electronegative substituents.
- Hygroscopicity : Store under inert atmosphere; fluorinated ethers may hydrolyze in moist conditions .
Advanced Research Questions
Q. How do metabolic pathways of this compound compare to structurally similar fluorinated liquid-crystal monomers (LCMs)?
- Methodological Answer : Use in vitro liver microsomes (human/rat) to identify metabolites via LC-HRMS. Anticipated pathways:
Q. What intermolecular interactions dominate its crystal packing?
- Methodological Answer : Analyze X-ray data for:
- C–H···F/O Contacts : Measure distances (e.g., 2.3–2.6 Å for C–H···F) and angles (>150°). These stabilize layered structures .
- π–π Stacking : Calculate centroid distances (e.g., 3.716 Å in biphenyl derivatives ).
- Layer Formation : Use Hirshfeld surface analysis to quantify interaction contributions (e.g., 15% H-bonding, 30% van der Waals).
Q. Can computational models predict its reactivity in radical copolymerization?
- Methodological Answer : Apply DFT (B3LYP/6-311G**) to:
Q. How do substituent positions influence its electronic properties?
- Methodological Answer : Use Hammett constants (σₚ for F = +0.06; σₘ = +0.34) and computational ESP maps to assess:
Q. What analytical methods are suitable for detecting trace metabolites in environmental samples?
- Methodological Answer : Deploy:
Q. What toxicity prediction models apply to its metabolites?
- Methodological Answer : Use in silico tools:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
